6-Bromo Substitution Shifts Selectivity from Dopamine to Norepinephrine Uptake Inhibition
In a QSAR study of 44 substituted aminotetralin analogs, a bromine atom at the R6 position was found to shift the compound's activity profile from a dopamine (DA) uptake inhibitor to a norepinephrine (NE) uptake inhibitor [1]. This is in contrast to the unsubstituted 2-aminotetralin scaffold, which exhibits a different selectivity profile.
| Evidence Dimension | Monoamine Uptake Inhibition Selectivity |
|---|---|
| Target Compound Data | Improved NE uptake inhibition relative to DA uptake inhibition |
| Comparator Or Baseline | Unsubstituted 2-aminotetralin and analogs with H or other substituents at R6 |
| Quantified Difference | A bromine at R6 makes the compound a better NE uptake inhibitor than a DA uptake inhibitor, whereas hydrogen at R6 makes it a more potent DA uptake inhibitor [1]. |
| Conditions | In vitro dopamine and norepinephrine uptake assays using rat brain synaptosomes [1]. |
Why This Matters
This evidence demonstrates that the 6-bromo substituent is not a passive feature but an active determinant of transporter selectivity, making this compound a preferred starting point for developing selective NE reuptake inhibitors rather than DA-focused probes.
- [1] Kim, K. H., Basha, F., Hancock, A., & DeBernardis, J. F. (1993). Quantitative structure-activity relationships for substituted aminotetralin analogues. II: Inhibition of dopamine uptake. Journal of Pharmaceutical Sciences, 82(5), 521-525. View Source
